molecular formula C5H4Cl2N4 B3032481 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride CAS No. 1956354-61-2

4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride

Cat. No.: B3032481
CAS No.: 1956354-61-2
M. Wt: 191.02
InChI Key: QBVIERYKHGOHQK-UHFFFAOYSA-N
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Description

4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with sodium nitrite and hydrochloric acid to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminotriazolopyridine derivative, while oxidation might lead to the formation of a triazolopyridine oxide .

Scientific Research Applications

4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride is unique due to the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in synthetic chemistry and drug development .

Properties

IUPAC Name

4-chloro-2H-triazolo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4.ClH/c6-5-4-3(1-2-7-5)8-10-9-4;/h1-2H,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVIERYKHGOHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNN=C21)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956354-61-2
Record name 3H-1,2,3-Triazolo[4,5-c]pyridine, 4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956354-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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